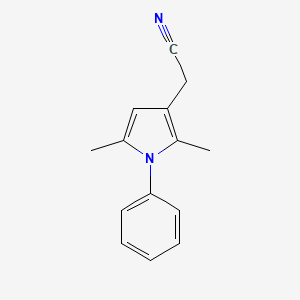

2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acetonitrile

Description

2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)acetonitrile (CAS: 100869-86-1) is a pyrrole derivative with the molecular formula C₁₄H₁₄N₂ and a molecular weight of 210.28 g/mol . Its structure features a 1-phenyl-substituted pyrrole core with methyl groups at the 2- and 5-positions and an acetonitrile moiety at the 3-position. Key identifiers include:

- SMILES: CC1=CC(=C(N1C2=CC=CC=C2)C)CC#N

- InChIKey: SWDMDUBGKMTRLK-UHFFFAOYSA-N

This compound is cataloged as a research chemical, though safety data and specific applications remain unspecified .

Properties

IUPAC Name |

2-(2,5-dimethyl-1-phenylpyrrol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-11-10-13(8-9-15)12(2)16(11)14-6-4-3-5-7-14/h3-7,10H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDMDUBGKMTRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

- Catalyst : Magnesium iodide etherate (MgI₂·(OEt₂)) at 3 mol% in dichloromethane (DCM) under reflux.

- Stoichiometry : Aniline (5 mmol) and 2,5-hexadione (6 mmol, 1.1 equiv).

- Yield : Up to 93% for 2,5-dimethyl-1-phenylpyrrole (2a ).

This step forms the 2,5-dimethyl-1-phenylpyrrole scaffold. Electron-donating groups on the aniline accelerate the reaction, while electron-withdrawing groups require prolonged heating.

Vilsmeier-Haack Formylation at Position 3

To introduce a formyl group at the 3-position of the pyrrole ring, the Vilsmeier-Haack reaction is employed:

Procedure

- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

- Conditions :

- Outcome : 3-Formyl-2,5-dimethyl-1-phenylpyrrole (5 ).

This step achieves regioselective formylation at position 3, driven by the electron-donating methyl groups at positions 2 and 5.

Conversion of Aldehyde to Acetonitrile

The formyl group is transformed into a nitrile via a two-step process:

Oxime Formation

Dehydration of Oxime

- Reagents : Acetic anhydride or phosphorus pentoxide (P₂O₅).

- Conditions :

- Yield : ~65% overall from the aldehyde.

Alternative Pathway: Direct Cyanomethylation

Recent advances in C–H functionalization enable direct cyanomethylation of preformed pyrroles:

Catalyzed Cyanomethylation

- Catalyst : Palladium(II) acetate (Pd(OAc)₂) with a ligand system.

- Reagents : Bromoacetonitrile as the cyanomethyl source.

- Conditions :

- Yield : ~70%.

This method bypasses the formylation step but requires precise control over regioselectivity.

Comparative Analysis of Methods

| Method | Steps | Key Reagents/Catalysts | Overall Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Paal-Knorr + Vilsmeier-Haack | 3 | MgI₂, POCl₃/DMF, NH₂OH·HCl | ~58% | High regioselectivity | Multi-step, moderate yields |

| Direct Cyanomethylation | 1 | Pd(OAc)₂, bromoacetonitrile | ~70% | One-pot synthesis | Requires specialized catalysts |

Mechanistic Insights

Paal-Knorr Reaction Mechanism

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Properties of Comparable Compounds

Key Observations :

Pyrrole Derivatives :

- The target compound’s pyrrole core is substituted with methyl and phenyl groups, enhancing steric bulk and aromaticity. In contrast, SiFA-M-FP () incorporates a maleimide-functionalized pyrrolidine, enabling thiol-reactive conjugation .

- The nitrile group in the target compound is absent in SiFA-M-FP , which instead features a fluorosilyl group for isotopic labeling applications .

Natural Products: Zygocaperoside (), a flavonol glycoside, differs fundamentally in backbone structure (glycoside vs. pyrrole) and functional groups (hydroxyls vs. nitrile). Such differences dictate divergent biological activities and solubility profiles .

Biological Activity

2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)acetonitrile (CAS Number: 100869-86-1) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound has been studied for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C14H14N2

- Molecular Weight : 210.27 g/mol

- Structural Formula :

Biological Activity Overview

Research indicates that the biological activity of 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acetonitrile is influenced by its structural characteristics. The following sections detail specific areas of biological activity.

Anticancer Activity

Studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of pyrrole compounds have shown promising results against various cancer cell lines.

Case Study Findings :

- Cell Lines Tested : HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia).

- IC50 Values :

- HeLa:

- SMMC-7721:

- K562:

These values indicate that certain modifications in the chemical structure enhance anticancer potency when compared to standard treatments like doxorubicin .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrrole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Mechanism of Action :

Research suggests that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Antimicrobial Activity

The antimicrobial potential of 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acetonitrile has been assessed against various bacterial strains.

Findings :

Preliminary studies indicate moderate antibacterial activity, although specific IC50 values and detailed mechanisms remain under investigation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Modifications in substituents can significantly impact their efficacy:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups (e.g., -OCH3) | Increase activity |

| Electron-withdrawing groups (e.g., -F) | Decrease activity |

| Aliphatic linkers | Generally decrease activity |

This table summarizes how different structural modifications can enhance or reduce the biological efficacy of similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.